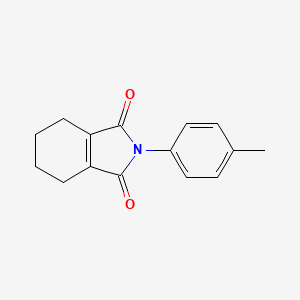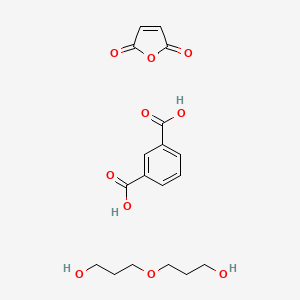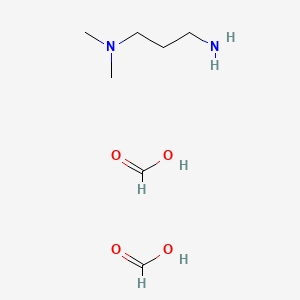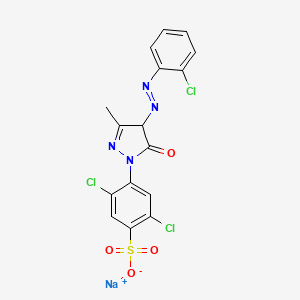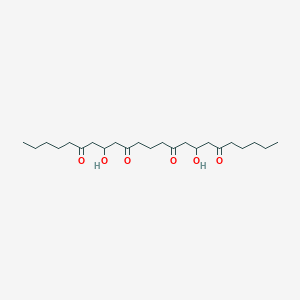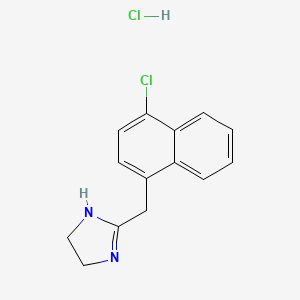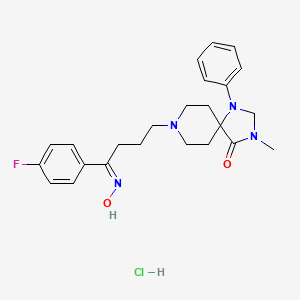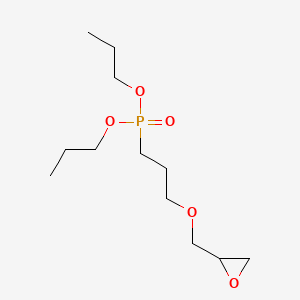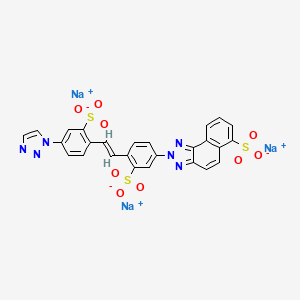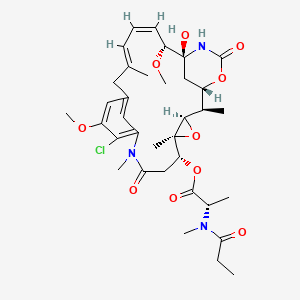
N(2')-Deacetyl-N(2')-(1-oxopropyl)maytansine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maytanprine is a naturally occurring compound isolated from the plant species Maytenus diversifolia, which belongs to the Celastraceae family. This compound has garnered significant attention due to its potent cytotoxic activity, particularly against cancer cells. Maytanprine is structurally related to maytansine, another well-known cytotoxic compound, and both belong to the class of maytansinoids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of maytanprine involves several steps, starting from readily available starting materials. One of the synthetic routes reported involves the use of 3,4-epoxycyclohexene as the starting material. The synthesis proceeds through a series of reactions, including the formation of a cyclic carbamate unit, which is crucial for the biological activity of maytanprine. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the formation of the desired stereochemistry at multiple chiral centers.
Industrial Production Methods: Industrial production of maytanprine is challenging due to its complex structure and the need for precise control over stereochemistry. advancements in synthetic organic chemistry have enabled the development of more efficient and scalable methods for its production. These methods often involve the use of advanced techniques such as flow chemistry and automated synthesis to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: Maytanprine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of maytanprine to enhance its biological activity or to develop new derivatives with improved properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of maytanprine include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from the chemical reactions of maytanprine depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can yield deoxygenated products. Substitution reactions can introduce various functional groups, such as amino or thiol groups, into the maytanprine structure.
Wissenschaftliche Forschungsanwendungen
Maytanprine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, maytanprine is used as a model compound for studying complex natural product synthesis and for developing new synthetic methodologies. In biology, maytanprine is studied for its cytotoxic effects on various cancer cell lines, including human leukemia K562 cells. In medicine, maytanprine is being investigated as a potential anticancer agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells. In industry, maytanprine and its derivatives are explored for their potential use in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of maytanprine involves its interaction with microtubules in the cell nucleus, similar to maytansine. Maytanprine acts as a mitotic inhibitor by interfering with the formation of microtubules, which are essential for cell division. This disruption of microtubule formation leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets of maytanprine include tubulin, a protein that forms the building blocks of microtubules, and various signaling pathways involved in cell division and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Maytanprine is structurally and functionally similar to maytansine, another potent cytotoxic compound isolated from the same plant genus. Both compounds share a similar mechanism of action and exhibit strong anticancer activity. maytanprine has been found to be more cytotoxic than maytansine in certain cancer cell lines, making it a promising candidate for further development as an anticancer agent. Other similar compounds include camptothecin and vincristine, which also possess unique mechanisms of anticancer action and are used in cancer therapy.
Conclusion
Maytanprine is a highly potent cytotoxic compound with significant potential in scientific research and medicine. Its complex structure and unique mechanism of action make it an important subject of study for developing new anticancer agents and understanding the molecular basis of its cytotoxicity. Continued research on maytanprine and its derivatives will likely lead to new therapeutic applications and advancements in cancer treatment.
Eigenschaften
CAS-Nummer |
38997-09-0 |
|---|---|
Molekularformel |
C35H48ClN3O10 |
Molekulargewicht |
706.2 g/mol |
IUPAC-Name |
[(1S,2R,3R,5S,6R,16E,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(propanoyl)amino]propanoate |
InChI |
InChI=1S/C35H48ClN3O10/c1-10-28(40)38(6)21(4)32(42)48-27-17-29(41)39(7)23-15-22(16-24(45-8)30(23)36)14-19(2)12-11-13-26(46-9)35(44)18-25(47-33(43)37-35)20(3)31-34(27,5)49-31/h11-13,15-16,20-21,25-27,31,44H,10,14,17-18H2,1-9H3,(H,37,43)/b13-11-,19-12+/t20-,21+,25+,26-,27-,31-,34+,35+/m1/s1 |
InChI-Schlüssel |
BVXGVRDMHBYRCQ-WTYMHKSASA-N |
Isomerische SMILES |
CCC(=O)N(C)[C@@H](C)C(=O)O[C@@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C\[C@H]([C@]3(C[C@@H]([C@H]([C@@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C |
Kanonische SMILES |
CCC(=O)N(C)C(C)C(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



